Ammonium hydrogen maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

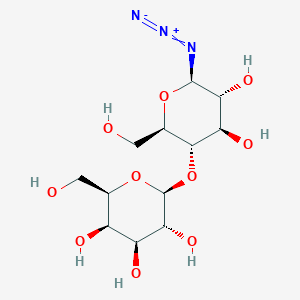

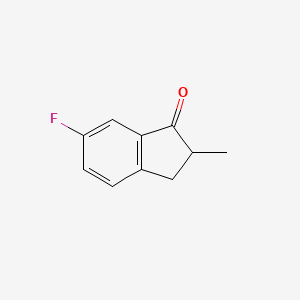

Ammonium hydrogen maleate is an organic compound with the chemical formula C4H7NO4 . It is a white crystalline solid that is soluble in water, with its solubility increasing with temperature. The compound has a melting point between 170-175 degrees Celsius and a boiling point of 355.5 degrees Celsius at 760 mmHg . It is commonly used as an organic reagent in various synthesis reactions and as a chemical additive in electroplating .

Mechanism of Action

Target of Action

Ammonium hydrogen maleate, also known as ammonium maleate, is an organic compound It’s worth noting that ammonium ions play a crucial role in maintaining the acid-base balance in the body .

Mode of Action

It’s known that ammonium ions can replace sodium ions to combine with fixed anions, especially as a homeostatic compensatory mechanism in metabolic acidosis . This suggests that this compound might interact with its targets by influencing the acid-base balance in the body.

Biochemical Pathways

The role of ammonium ions in the body suggests that they might be involved in various biochemical processes, including the maintenance of acid-base balance .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

Given the role of ammonium ions in maintaining the acid-base balance in the body , it can be inferred that the compound might influence various physiological processes related to this balance.

Action Environment

The action of this compound might be influenced by various environmental factors. For instance, its solubility in water suggests that the compound’s action, efficacy, and stability might be affected by the hydration status of the body. Additionally, the compound might undergo various structural changes under pressure , which could potentially influence its action.

Biochemical Analysis

Biochemical Properties

Ammonium hydrogen maleate plays a significant role in biochemical reactions, particularly in organic synthesis and as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that are crucial for cellular functions. For instance, this compound can react with alkali to generate corresponding maleates, which are essential in organic synthesis reactions . The compound’s interactions with biomolecules often involve hydrogen bonding and other non-covalent interactions, which stabilize the reaction intermediates and transition states.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can affect the structural integrity of cells under high-pressure conditions, leading to changes in hydrogen bonding and phase transitions . These effects can alter the cell’s metabolic activities and gene expression patterns, impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can form hydrogen bonds with enzymes and proteins, influencing their activity and stability. For example, the hydrogen maleate anion forms a seven-membered ring through intramolecular hydrogen bonding, which stabilizes the molecule and enhances its reactivity . This mechanism is crucial for the compound’s role in enzymatic reactions and other biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable at room temperature but can decompose under high temperatures or in the presence of strong acids and bases . Long-term studies have shown that this compound can maintain its biochemical activity over extended periods, although its effectiveness may diminish due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activities and improve cellular functions. At high doses, it may exhibit toxic effects, leading to cellular damage and adverse physiological responses . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nitrogen metabolism. The compound interacts with enzymes such as ammonium transporters, which facilitate its uptake and utilization in metabolic processes . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target areas . The distribution of this compound within the cell can affect its biochemical activity and interactions with other biomolecules.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be found in organelles such as endolysosomes and phagosomes, where it participates in metabolic processes and waste removal . Its localization is often directed by targeting signals and post-translational modifications, which ensure its proper function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium hydrogen maleate can be synthesized by reacting maleic acid with ammonia. The process involves two main steps:

Formation of Sodium Maleate: Maleic acid is first reacted with sodium hydroxide to form sodium maleate.

Formation of this compound: Sodium maleate is then reacted with ammonia to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process typically involves:

Controlled Temperature: Maintaining an optimal temperature to facilitate the reaction.

pH Monitoring: Ensuring the pH is within the desired range to prevent side reactions.

Purification: Using crystallization or other purification techniques to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Ammonium hydrogen maleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form maleic acid or other related compounds.

Reduction: It can be reduced to form succinic acid.

Substitution: It can participate in substitution reactions where the ammonium group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Maleic acid, fumaric acid.

Reduction Products: Succinic acid.

Substitution Products: Various substituted maleates depending on the reagents used.

Scientific Research Applications

Ammonium hydrogen maleate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of catalysts and other organic compounds.

Biology: Employed in biochemical studies and as a buffer in various biological experiments.

Medicine: Investigated for its potential therapeutic properties and as a stabilizing agent in pharmaceutical formulations.

Industry: Used in electroplating and as an additive in various industrial processes

Comparison with Similar Compounds

- Ammonium Acetate

- Ammonium Hydrogen Carbonate

- Ammonium Maleate

Properties

CAS No. |

44742-89-4 |

|---|---|

Molecular Formula |

C4H7NO4 |

Molecular Weight |

133.10 g/mol |

IUPAC Name |

azane;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);1H3/b2-1-; |

InChI Key |

NLVWBYNKMPGKRG-ODZAUARKSA-N |

SMILES |

C(=CC(=O)[O-])C(=O)O.[NH4+] |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)O.N |

Canonical SMILES |

C(=CC(=O)O)C(=O)O.N |

Related CAS |

44742-89-4 54180-89-1 188023-47-4 39444-67-2 23705-99-9 110-16-7 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of ammonium hydrogen maleate and how does it compare to similar compounds?

A1: this compound crystallizes in the orthorhombic system and belongs to the Pbcm space group []. Its crystal structure is isostructural with potassium hydrogen maleate, meaning they share the same crystallographic structure []. The unit cell dimensions of this compound are a = 0.4616(1) nm, b = 0.8085(2) nm, and c = 1.6410(5) nm with Z = 4 []. The structure is stabilized by N-H···O hydrogen bonds between the ammonium cation and the carboxylate groups of the maleate anion [].

Q2: What are the applications of this compound in material science?

A2: this compound can be used as an additive in the production of electrolytic aluminum foil, specifically during the formation of the initial section []. Studies show that adding 0.005 to 0.200 wt% of this compound, alone or in combination with maleic acid and/or fumaric acid, to the formation liquid improves the stability of the anode foil's properties []. This enhanced stability is crucial for maintaining the performance of the aluminum electrolytic capacitor over time [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)